molecular formula C20H26ClNO B10857101 S1R agonist 1 hydrochloride

S1R agonist 1 hydrochloride

Cat. No.: B10857101
M. Wt: 331.9 g/mol
InChI Key: ZMNFHWLFDVATLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S1R agonist 1 (hydrochloride): is a highly selective agonist for the sigma-1 receptor (S1R), a chaperone protein located in the endoplasmic reticulum membrane. This compound has a high affinity for S1R, with a dissociation constant (Ki) of 0.93 nanomolar, and exhibits neuroprotective properties against reactive oxygen species and N-methyl-D-aspartate-induced neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S1R agonist 1 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for sigma receptor ligands often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high selectivity and yield .

Industrial Production Methods: Industrial production of S1R agonist 1 (hydrochloride) would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. These methods ensure consistent quality and high purity of the final product. The compound is typically purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions: S1R agonist 1 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Chemistry: S1R agonist 1 (hydrochloride) is used as a research tool to study the sigma-1 receptor and its role in various biochemical pathways. It helps in understanding the receptor’s binding properties and interactions with other molecules .

Biology: In biological research, this compound is used to investigate the sigma-1 receptor’s role in cellular processes, including calcium signaling, protein trafficking, and cellular stress responses. It is also used to study the receptor’s involvement in neurodegenerative diseases .

Medicine: S1R agonist 1 (hydrochloride) has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It exhibits neuroprotective effects and may help in reducing oxidative stress and improving mitochondrial function .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic agents targeting the sigma-1 receptor. It serves as a lead compound for developing drugs with improved efficacy and safety profiles .

Mechanism of Action

S1R agonist 1 (hydrochloride) exerts its effects by binding to the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum membrane. Upon activation, the sigma-1 receptor modulates various cellular processes, including calcium signaling, protein trafficking, and cellular stress responses. The receptor interacts with multiple client proteins, including ion channels and receptors, to regulate their activity and promote cell survival .

Properties

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

4-benzyl-1-(2-phenoxyethyl)piperidine;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-3-7-18(8-4-1)17-19-11-13-21(14-12-19)15-16-22-20-9-5-2-6-10-20;/h1-10,19H,11-17H2;1H

InChI Key

ZMNFHWLFDVATLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3.Cl

Origin of Product

United States

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